

Independent Validation of Garsorasib's Anti-Tumor Activity: A Comparative Guide

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Compound of Interest		
Compound Name:	Garsorasib	
Cat. No.:	B12417717	Get Quote

This guide provides an objective comparison of the anti-tumor activity of **Garsorasib** (D-1553) with other KRAS G12C inhibitors, Sotorasib (AMG 510) and Adagrasib (MRTX849). The information is intended for researchers, scientists, and drug development professionals, with a focus on preclinical and clinical experimental data.

Executive Summary

Garsorasib is a potent and selective KRAS G12C inhibitor that has demonstrated promising anti-tumor activity in both preclinical and clinical settings. Preclinical studies suggest that **Garsorasib** exhibits slightly superior potency in inhibiting cell viability in KRAS G12C cell lines compared to Sotorasib and Adagrasib. Clinical trials in non-small cell lung cancer (NSCLC) and colorectal cancer (CRC) have shown competitive efficacy for **Garsorasib** in terms of objective response rate (ORR), disease control rate (DCR), and progression-free survival (PFS). This guide provides a detailed comparison of the available data to support independent validation and further research.

Comparative Preclinical Anti-Tumor Activity

Preclinical studies in cell lines and animal models provide foundational data on the potency and efficacy of KRAS G12C inhibitors.

In Vitro Cell Viability Inhibition



Garsorasib has been shown to selectively inhibit cell viability in multiple KRAS G12C mutant cancer cell lines, with a potency that is reported to be slightly superior to both Sotorasib and Adagrasib.[1]

Table 1: In Vitro Potency of KRAS G12C Inhibitors

Compound	Cell Line	IC50 (μM)
Garsorasib (D-1553)	NCI-H358 (NSCLC)	Data not publicly available
Sotorasib (AMG 510)	Various KRAS G12C cell lines	0.004 - 0.032
Adagrasib (MRTX849)	Cellular IC50	~0.005

Note: Direct comparative IC50 values from a single head-to-head study are not publicly available and would be required for a definitive potency ranking.

In Vivo Xenograft Models

In vivo studies using xenograft models provide a more complex biological system to evaluate anti-tumor activity.

Table 2: In Vivo Efficacy in Xenograft Models

Compound	Cancer Model	Dosing	Tumor Growth Inhibition/Regressi on
Garsorasib (D-1553)	NCI-H358 (NSCLC) xenograft	30 mg/kg	Tumor regression (-48%)
Garsorasib (D-1553)	MIA PaCa-2 (Pancreatic) xenograft	30 mg/kg	Tumor regression (-100%)[2]
Sotorasib (AMG 510)	KRAS G12C tumor models	Dose-responsive	Tumor regression[3]
Adagrasib (MRTX849)	KRAS G12C-positive tumor models	100 mg/kg/day	Broad-spectrum antitumor activity[4]



Comparative Clinical Anti-Tumor Activity in Non-Small Cell Lung Cancer (NSCLC)

The clinical efficacy of **Garsorasib**, Sotorasib, and Adagrasib has been evaluated in multiple clinical trials, primarily in patients with previously treated KRAS G12C-mutated NSCLC.

Table 3: Clinical Efficacy in Previously Treated KRAS G12C-Mutated NSCLC

Parameter	Garsorasib (D- 1553) (Phase II, NCT05383898)[5][6] [7][8]	Sotorasib (AMG 510) (CodeBreaK 100, Phase II)[9][10]	Adagrasib (MRTX849) (KRYSTAL-1, Phase 1/2)[11][12]
Objective Response Rate (ORR)	50% - 52%	37.1% - 41%	43.0%
Disease Control Rate (DCR)	88.6% - 89%	80.6%	Data not consistently reported
Median Progression- Free Survival (PFS)	7.6 - 9.1 months	6.3 - 6.8 months	6.9 months
Median Duration of Response (DOR)	12.5 - 12.8 months	10 - 12.3 months	12.4 months
Median Overall Survival (OS)	14.1 months	12.5 months	14.1 months

Experimental ProtocolsPreclinical In Vivo Xenograft Study (General Protocol)

- Cell Line Implantation: Human cancer cell lines with the KRAS G12C mutation (e.g., NCI-H358 for NSCLC) are subcutaneously injected into immunocompromised mice.
- Tumor Growth: Tumors are allowed to grow to a specified size.
- Treatment Administration: Mice are randomized into vehicle control and treatment groups.
 The investigational drug (Garsorasib, Sotorasib, or Adagrasib) is administered orally at a



specified dose and schedule.

- Tumor Measurement: Tumor volume is measured regularly using calipers.
- Efficacy Evaluation: Tumor growth inhibition or regression is calculated by comparing the tumor volumes in the treated groups to the control group.

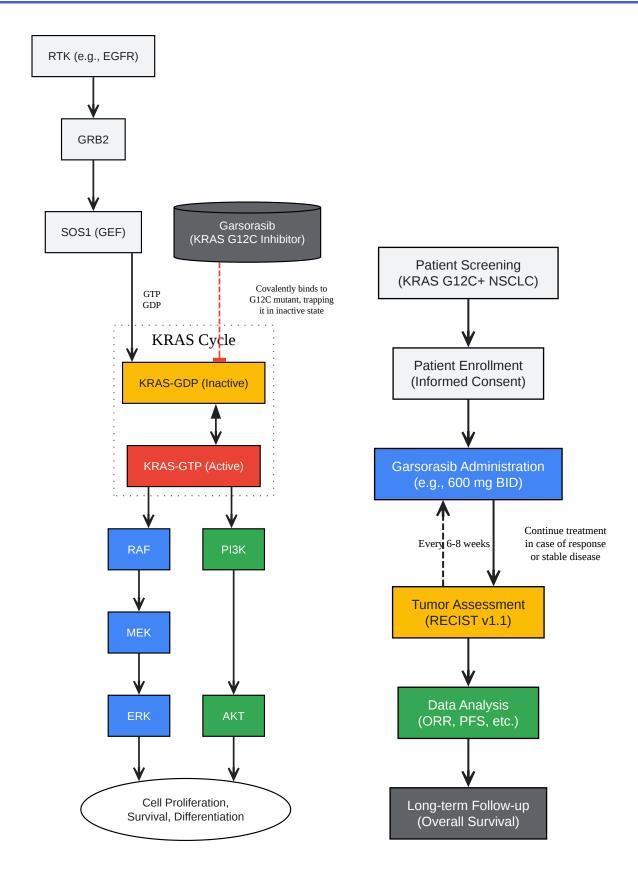
Clinical Trial Design (General Protocol for Phase II Studies in NSCLC)

- Study Design: The trials are typically open-label, single-arm, multicenter studies.[5][8][13]
- Patient Population: Patients enrolled have locally advanced or metastatic NSCLC with a confirmed KRAS G12C mutation and have typically received prior systemic therapies, including platinum-based chemotherapy and immunotherapy.[7][11]
- Intervention: Patients receive a specified oral dose of the KRAS G12C inhibitor (e.g., Garsorasib 600 mg twice daily).[7]
- Primary Endpoint: The primary endpoint is typically the Objective Response Rate (ORR), assessed by an independent review committee according to RECIST v1.1 criteria.[7][13]
- Secondary Endpoints: Secondary endpoints often include Disease Control Rate (DCR),
 Duration of Response (DOR), Progression-Free Survival (PFS), and Overall Survival (OS).[8]
- Safety Assessment: Safety and tolerability are monitored throughout the study.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the KRAS signaling pathway, the mechanism of action of KRAS G12C inhibitors, and a typical clinical trial workflow.





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